molecular formula C25H32N2O B11026140 Piperidin-1-yl(2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-8-yl)methanone

Piperidin-1-yl(2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-8-yl)methanone

Cat. No.: B11026140
M. Wt: 376.5 g/mol
InChI Key: VIJAGINGAYVVJM-UHFFFAOYSA-N
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Description

Piperidines are essential heterocyclic compounds with a six-membered ring containing one nitrogen atom and five carbon atoms. They play a crucial role in drug design and are found in over twenty classes of pharmaceuticals and natural alkaloids . Our compound of interest, Piperidin-1-yl(2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-8-yl)methanone , combines a piperidine ring with a tetrahydroquinoline moiety.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of an aldehyde (such as benzaldehyde) with piperidine in the presence of a suitable catalyst. The resulting ketone is then subjected to further transformations.

Reaction Conditions::

    Condensation: Aldehyde + Piperidine → Ketone

    Hydrogenation: Reduction of the ketone to form the final product.

Industrial Production:: Industrial-scale synthesis typically employs efficient catalytic methods to achieve high yields.

Chemical Reactions Analysis

Reactions::

    Oxidation: Oxidation of the ketone group can yield various functionalized derivatives.

    Reduction: Reduction of the ketone to the corresponding alcohol.

    Substitution: Substitution reactions at the phenyl ring or piperidine nitrogen.

    Cyclization: Formation of fused rings.

Common Reagents and Conditions::

    Hydrogenation Catalysts: Pd/C, Raney nickel.

    Oxidizing Agents: KMnO₄, CrO₃.

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Cyclization Conditions: Acidic or basic conditions.

Major Products::
  • Reduction: 1,4,5,6-tetrahydropyridine.
  • Oxidation: Various functionalized derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Potential drug candidates due to its structural features.

    Biological Studies: Investigating its interactions with receptors and enzymes.

    Industry: As a building block for more complex molecules.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways.

Comparison with Similar Compounds

While there are no direct analogs to this compound, its unique combination of piperidine and tetrahydroquinoline motifs sets it apart.

Properties

Molecular Formula

C25H32N2O

Molecular Weight

376.5 g/mol

IUPAC Name

piperidin-1-yl-(2,2,4,6-tetramethyl-4-phenyl-1,3-dihydroquinolin-8-yl)methanone

InChI

InChI=1S/C25H32N2O/c1-18-15-20(23(28)27-13-9-6-10-14-27)22-21(16-18)25(4,17-24(2,3)26-22)19-11-7-5-8-12-19/h5,7-8,11-12,15-16,26H,6,9-10,13-14,17H2,1-4H3

InChI Key

VIJAGINGAYVVJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(CC(N2)(C)C)(C)C3=CC=CC=C3)C(=O)N4CCCCC4

Origin of Product

United States

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